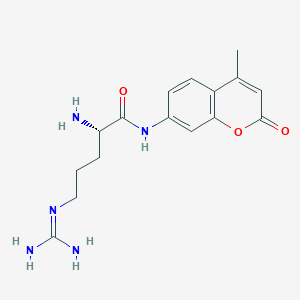

L-Arginin-7-amido-4-methylcoumarin-Hydrochlorid

Übersicht

Beschreibung

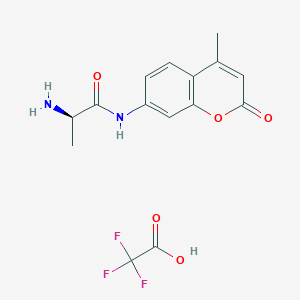

Arginine 4-methyl-7-coumarylamide is a synthetic compound known for its role as a substrate in enzymatic reactions, particularly for cathepsin H. It is a derivative of arginine and coumarin, combining the amino acid with a fluorescent coumarin moiety. This compound is widely used in biochemical research due to its ability to act as a specific substrate for certain proteases.

Wissenschaftliche Forschungsanwendungen

Arginine 4-methyl-7-coumarylamide is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a fluorescent substrate for the detection and quantification of protease activity. This compound is used in assays to study the activity of cathepsin H and other related enzymes. It is also employed in the investigation of enzyme kinetics and inhibitor screening.

In addition to its use in enzymology, arginine 4-methyl-7-coumarylamide is utilized in cell biology to study protease function in various cellular processes. Its fluorescent properties make it a valuable tool for imaging and tracking enzyme activity in live cells.

Vorbereitungsmethoden

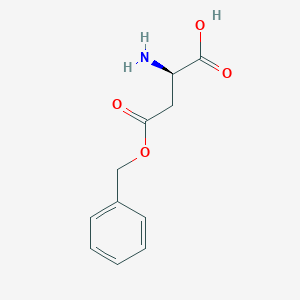

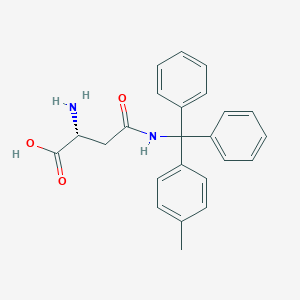

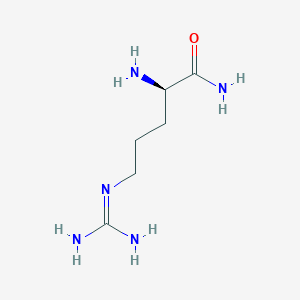

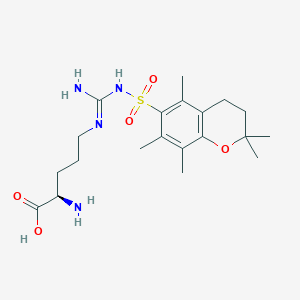

Synthetic Routes and Reaction Conditions: The synthesis of arginine 4-methyl-7-coumarylamide typically involves the coupling of arginine with 4-methyl-7-coumarinylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar coupling reactions with optimization for yield and purity. The process would include steps like purification through crystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Arginine 4-methyl-7-coumarylamide primarily undergoes hydrolysis reactions when acted upon by specific proteases. It does not typically undergo oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions: The hydrolysis of arginine 4-methyl-7-coumarylamide is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH and temperature.

Major Products: The major product of the hydrolysis reaction is 4-methyl-7-coumarinylamine, which is released upon cleavage of the amide bond by the protease.

Wirkmechanismus

The mechanism of action of arginine 4-methyl-7-coumarylamide involves its recognition and binding by specific proteases, such as cathepsin H. The enzyme cleaves the amide bond between the arginine and the coumarin moiety, resulting in the release of 4-methyl-7-coumarinylamine. This cleavage event produces a fluorescent signal that can be measured to determine the activity of the protease.

Vergleich Mit ähnlichen Verbindungen

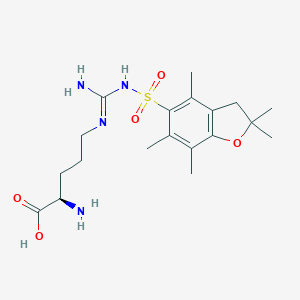

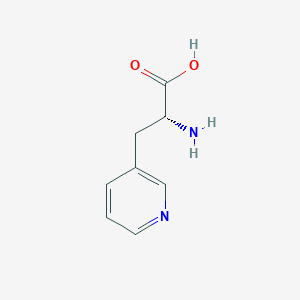

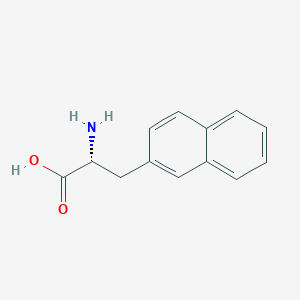

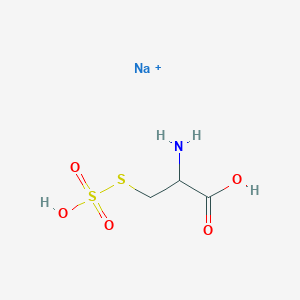

- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

- L-Leucine-7-amido-4-methylcoumarin hydrochloride

- 7-Amino-4-methylcoumarin

Comparison: Arginine 4-methyl-7-coumarylamide is unique in its specificity for cathepsin H, whereas other similar compounds may be substrates for different proteases or have varying degrees of specificity. For example, Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is used for different proteases and may have different kinetic properties. The choice of substrate depends on the specific enzyme being studied and the desired sensitivity and specificity of the assay.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQPDAOJXSYJNP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215632 | |

| Record name | Arginine 4-methyl-7-coumarylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65286-27-3 | |

| Record name | Arginine 4-methyl-7-coumarylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine 4-methyl-7-coumarylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Arginine 4-methyl-7-coumarylamide (Arg-MCA) primarily used for in biochemical research?

A1: Arg-MCA serves as a sensitive fluorogenic substrate for detecting and characterizing cysteine proteinases, particularly cathepsins B and H. [, , , , , , ]. Upon cleavage by these enzymes, the non-fluorescent Arg-MCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.

Q2: How does the specificity of Arg-MCA for cathepsin H compare to cathepsin B?

A2: While both cathepsins B and H can hydrolyze Arg-MCA, studies show that it is a more specific substrate for cathepsin H [, , ]. Cathepsin B exhibits higher activity towards substrates with dipeptide structures like Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Z-Phe-Arg-MCA) [, ].

Q3: Can you elaborate on the mechanism behind Arg-MCA's fluorescence change upon hydrolysis by cathepsins?

A3: Arg-MCA itself is non-fluorescent. When cathepsin B or H cleaves the amide bond between arginine and 7-amino-4-methylcoumarin (AMC), free AMC is released. This free AMC molecule exhibits strong fluorescence, which can be easily detected and quantified, providing a measure of enzyme activity [, ].

Q4: Apart from cathepsin B and H activity assays, are there other applications for Arg-MCA?

A4: While primarily known for its use in cathepsin assays, researchers have also explored Arg-MCA's utility in characterizing other cysteine proteinases. For instance, one study used Arg-MCA to partially characterize a cysteine proteinase found in human eccrine sweat [].

Q5: Does the pH of the reaction environment influence the activity of cathepsins on Arg-MCA?

A5: Yes, pH plays a significant role. Studies have shown that both cathepsin B and H exhibit optimal activity towards Arg-MCA within a specific pH range. For instance, cathepsin B shows maximum activity at a pH of 7.0 [], while cathepsin H has an optimal pH range for activity between 4.5 and 6.5 [].

Q6: Are there any known inhibitors that specifically target the hydrolysis of Arg-MCA by cathepsins?

A6: Yes, several inhibitors, particularly those targeting cysteine proteinases, effectively block Arg-MCA hydrolysis. For example, leupeptin is a potent inhibitor of both cathepsin B and H, effectively reducing their activity towards Arg-MCA [, , ].

Q7: Have researchers observed any variations or isoforms of cathepsin B that exhibit different activities towards Arg-MCA?

A7: Yes, there is evidence suggesting the existence of cathepsin B variants with distinct activities. For example, researchers identified two types of cathepsin B-like substances in urologic cancer tissues, both capable of hydrolyzing Arg-MCA but with different molecular weights []. This finding suggests potential structural variations influencing substrate specificity.

Q8: Has Arg-MCA been used in studies investigating the role of cathepsins in specific cell types or tissues?

A8: Yes, Arg-MCA has proven valuable in studying cathepsin activity in various biological contexts. For instance, researchers used Arg-MCA to investigate cathepsin B synthesis in cells derived from the HL60 promyelocytic leukemia cell line, demonstrating its utility in studying enzyme activity during cell differentiation [].

Q9: Are there alternative substrates to Arg-MCA for studying cathepsin activity, and how do they compare?

A9: Yes, alternatives like Z-Phe-Arg-MCA and benzoyl-DL-arginine-beta-naphthylamide (BANA) are also used to assess cathepsin activity. The choice of substrate often depends on the specific cathepsin being studied and the desired sensitivity. For example, while both BANA and Arg-MCA are substrates for cathepsin B, Z-Phe-Arg-MCA demonstrates higher specificity for cathepsin B [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.